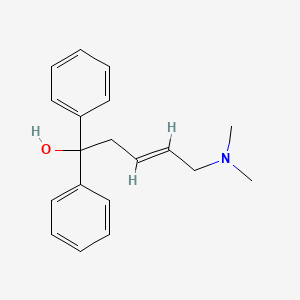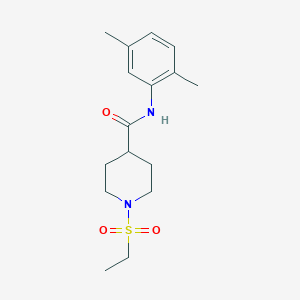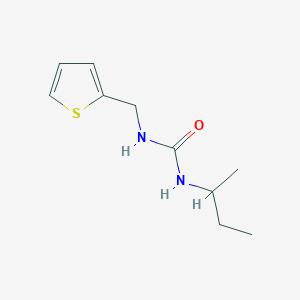
5-(dimethylamino)-1,1-diphenyl-3-penten-1-ol
Descripción general
Descripción
5-(dimethylamino)-1,1-diphenyl-3-penten-1-ol, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research for its potential applications as an agonist for nicotinic acetylcholine receptors. This compound is a cholinergic agent that acts as a potent activator of ganglionic transmission, making it a valuable tool for studying the physiological and biochemical effects of nicotinic receptors. In
Mecanismo De Acción
5-(dimethylamino)-1,1-diphenyl-3-penten-1-ol acts as an agonist for nicotinic acetylcholine receptors, specifically those located in the autonomic ganglia. It binds to the receptor and activates the ion channel, leading to depolarization of the cell membrane and subsequent neurotransmitter release. This results in enhanced synaptic transmission and increased activity of the target organ.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, depending on the location of the nicotinic receptors it activates. In the autonomic ganglia, this compound leads to increased neurotransmitter release and enhanced synaptic transmission. This can result in a number of physiological effects, including increased heart rate, vasodilation, and increased gastrointestinal motility. This compound has also been shown to have anti-inflammatory effects, possibly through its activation of nicotinic receptors on immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(dimethylamino)-1,1-diphenyl-3-penten-1-ol has several advantages as a research tool, including its potency and selectivity for nicotinic receptors. It is also relatively easy to synthesize and has a long half-life, making it suitable for use in in vivo experiments. However, this compound has some limitations, including its potential toxicity and the fact that it is a synthetic compound, which may limit its relevance to natural systems.
Direcciones Futuras
There are several future directions for 5-(dimethylamino)-1,1-diphenyl-3-penten-1-ol research, including investigating its potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. This compound has also been suggested as a potential treatment for nicotine addiction, as it activates the same receptors as nicotine without the addictive properties. Additionally, research is needed to better understand the long-term effects of this compound on the nervous system and other organs, as well as its potential toxicity and side effects.
Aplicaciones Científicas De Investigación
5-(dimethylamino)-1,1-diphenyl-3-penten-1-ol is a valuable tool for studying the physiological and biochemical effects of nicotinic acetylcholine receptors. It has been used extensively in research to investigate the role of nicotinic receptors in the central and peripheral nervous systems, as well as in various disease states. This compound has been shown to activate nicotinic receptors in the autonomic ganglia, leading to increased neurotransmitter release and enhanced synaptic transmission. This compound has also been used to investigate the effects of nicotinic receptor agonists on the cardiovascular system, gastrointestinal tract, and other organs.
Propiedades
IUPAC Name |
(E)-5-(dimethylamino)-1,1-diphenylpent-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(2)16-10-9-15-19(21,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-14,21H,15-16H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBWZHSHIBUKKP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/CC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-methylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4857531.png)

![N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4857543.png)

![2,4-dichloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4857554.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857558.png)

![N-[2-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B4857570.png)
![2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4857576.png)
![5-(2-chlorobenzylidene)-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857590.png)
![1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4857595.png)
![N-(4-ethoxyphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4857604.png)
![3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4857626.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B4857628.png)